molecular formula C32H32IN3O7 B13639083 N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide

N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide

Cat. No.: B13639083
M. Wt: 697.5 g/mol
InChI Key: DRFMTRYDEDWHQT-UHFFFAOYSA-N
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Description

N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a tetrahydrofuran ring, a pyrimidinone moiety, and multiple aromatic groups, making it an interesting subject for chemical and biological research.

Preparation Methods

The synthesis of N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide involves several steps:

    Formation of the tetrahydrofuran ring: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the pyrimidinone moiety: This can be achieved through a condensation reaction between a suitable amine and a carbonyl compound.

    Attachment of the aromatic groups: This step often involves the use of protecting groups to ensure selective reactions at specific sites.

    Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

    Hydrolysis: Hydrolysis reactions can be used to break down the compound into smaller fragments.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various solvents to facilitate the reactions.

Scientific Research Applications

N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide has several scientific research applications:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methods.

    Biology: The compound’s ability to interact with biological molecules makes it useful for studying enzyme mechanisms and developing new drugs.

    Medicine: Due to its potential biological activity, this compound could be investigated for its therapeutic potential in treating various diseases.

    Industry: The compound’s unique properties could make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide can be compared with other similar compounds, such as:

    N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-chloro-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide: This compound has a chlorine atom instead of an iodine atom, which could affect its reactivity and biological activity.

    N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-bromo-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide: This compound has a bromine atom instead of an iodine atom, which could also affect its properties.

    N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide: This compound has a fluorine atom instead of an iodine atom, which could lead to different reactivity and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C32H32IN3O7

Molecular Weight

697.5 g/mol

IUPAC Name

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]acetamide

InChI

InChI=1S/C32H32IN3O7/c1-20(37)34-30-26(33)18-36(31(39)35-30)29-17-27(38)28(43-29)19-42-32(21-7-5-4-6-8-21,22-9-13-24(40-2)14-10-22)23-11-15-25(41-3)16-12-23/h4-16,18,27-29,38H,17,19H2,1-3H3,(H,34,35,37,39)

InChI Key

DRFMTRYDEDWHQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1I)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O

Origin of Product

United States

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